1-Cyclopentyl-3-(2,2-di(furan-2-yl)ethyl)urea
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Description
Synthesis Analysis
While specific synthesis methods for “1-Cyclopentyl-3-(2,2-di(furan-2-yl)ethyl)urea” are not available, furan compounds can be synthesized through various methods. For instance, the Paal-Knorr Furan Synthesis is a common method used for the synthesis of furan derivatives . Another approach involves the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones followed by an unusual cyclization of the formed di(het)aryl-substituted 2-ene-1,4,7-triones .Scientific Research Applications
Synthesis of Novel Compounds
Research has focused on synthesizing various furan derivatives due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. For instance, Abdelrazek et al. (2010) explored the synthesis of novel pyridine and naphthyridine derivatives using furan compounds as intermediates. Such research underlines the utility of furan derivatives in creating complex molecules with potential bioactivity [Abdelrazek et al., 2010].
Potential Applications in Materials Science
Furan derivatives have been explored for their application in materials science, particularly in the development of biobased polymers. Jiang et al. (2014) reported on the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan, showcasing the potential of furan derivatives in creating sustainable materials [Jiang et al., 2014].
Applications in Catalysis
Research by Nakagawa et al. (2013) detailed the catalytic reduction of biomass-derived furanic compounds with hydrogen, indicating the role of furan derivatives in the field of catalysis and sustainable chemistry. Such studies demonstrate the versatility of furan compounds in facilitating chemical transformations [Nakagawa et al., 2013].
Methodological Advances
Advancements in methodology for the synthesis and transformation of furan derivatives are crucial for their broader application. For example, Di Gioia et al. (2018) presented a sustainable approach for converting furfural to cyclopentenone derivatives, highlighting the development of greener synthetic routes using renewable resources [Di Gioia et al., 2018].
properties
IUPAC Name |
1-[2,2-bis(furan-2-yl)ethyl]-3-cyclopentylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-16(18-12-5-1-2-6-12)17-11-13(14-7-3-9-20-14)15-8-4-10-21-15/h3-4,7-10,12-13H,1-2,5-6,11H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWARUWGYXYTJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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